Cas no 33245-00-0 (N-Allyl-3,5-dichlorobenzenecarboxamide)

N-Allyl-3,5-dichlorobenzenecarboxamide is a versatile organic compound known for its high purity and stability. It is widely utilized in pharmaceutical research and chemical synthesis due to its distinctive functional groups and structural properties. This compound offers excellent solubility in organic solvents, facilitating efficient reactions. Its unique chlorinated aromatic ring and amide functionality make it an ideal building block for various chemical transformations, including cross-coupling reactions.
N-Allyl-3,5-dichlorobenzenecarboxamide structure
33245-00-0 structure
Product Name:N-Allyl-3,5-dichlorobenzenecarboxamide
CAS No:33245-00-0
MF:C10H9Cl2NO
MW:230.090560674667
MDL:MFCD00243820
CID:5012340
Update Time:2026-02-27

N-Allyl-3,5-dichlorobenzenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-ALLYL-3,5-DICHLORO-BENZAMIDE
    • N-allyl-3,5-dichlorobenzenecarboxamide
    • 3,5-dichloro-N-(prop-2-en-1-yl)benzamide
    • MLS000763723
    • N-allyl-3,5-dichlorobenzamide
    • HMS2633C24
    • HMS3363I04
    • SMR000334066
    • ST51030699
    • (3,5-dichlorophenyl)-N-prop-2-enylcarboxamide
    • N-Allyl-3,5-dichlorobenzenecarboxamide
    • MDL: MFCD00243820
    • Inchi: 1S/C10H9Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2,(H,13,14)
    • InChI Key: NVTJRCJUDHDHMV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(NCC=C)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.1

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N-Allyl-3,5-dichlorobenzenecarboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:33245-00-0)N-Allyl-3,5-dichlorobenzenecarboxamide
Order Number:A1156827
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:35
Price ($):315.0
Email:sales@amadischem.com

Additional information on N-Allyl-3,5-dichlorobenzenecarboxamide

Introduction to N-Allyl-3,5-dichlorobenzenecarboxamide (CAS No. 33245-00-0)

N-Allyl-3,5-dichlorobenzenecarboxamide, a compound with the chemical formula C₁₁H₉Cl₂NO, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms at the 3rd and 5th positions, and an amide group linked to an allyl side chain. The N-Allyl-3,5-dichlorobenzenecarboxamide structure imparts distinct reactivity and potential biological activity, making it a valuable scaffold for further chemical modifications and drug development.

The CAS No. 33245-00-0 assigned to this compound underscores its identity and distinguishes it from other molecules in chemical databases. This unique numerical identifier facilitates precise referencing in scientific literature, patents, and regulatory submissions. The compound's synthesis involves multi-step organic reactions, typically starting from commercially available precursors such as 3,5-dichlorobenzoyl chloride and allylamine. The reaction pathway often includes nucleophilic substitution followed by amide bond formation, highlighting the compound's versatility in synthetic chemistry.

Recent advancements in medicinal chemistry have highlighted the potential of N-Allyl-3,5-dichlorobenzenecarboxamide as a lead compound for developing novel therapeutic agents. Its structural features suggest possible interactions with biological targets such as enzymes and receptors, which are crucial for modulating various physiological processes. For instance, the electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the benzene ring, making it susceptible to nucleophilic attack by bioactive molecules. This reactivity has been exploited in designing inhibitors targeting diseases such as cancer and inflammation.

In the realm of drug discovery, N-Allyl-3,5-dichlorobenzenecarboxamide has been investigated for its pharmacological properties. Studies have demonstrated its ability to inhibit certain enzymes involved in pathways relevant to metabolic disorders and neurodegenerative diseases. The amide group provides a hinge region that can be optimized for better binding affinity and selectivity against specific therapeutic targets. Additionally, the allyl side chain offers a handle for further derivatization, allowing chemists to fine-tune the compound's pharmacokinetic profile.

The synthesis of N-Allyl-3,5-dichlorobenzenecarboxamide has been refined through continuous improvements in synthetic methodologies. Modern techniques such as flow chemistry and catalytic asymmetric synthesis have enabled more efficient and scalable production processes. These advancements not only reduce costs but also minimize waste generation, aligning with green chemistry principles. The compound's stability under various conditions has been thoroughly evaluated to ensure its suitability for both laboratory research and industrial applications.

From a computational chemistry perspective, N-Allyl-3,5-dichlorobenzenecarboxamide has been subjected to extensive molecular modeling studies. These investigations have provided insights into its binding mode with potential targets, helping researchers design more effective derivatives. Quantum mechanical calculations have been employed to predict the compound's electronic properties and reactivity patterns, which are essential for rational drug design. Such computational approaches complement experimental work by providing rapid screening of virtual libraries of analogs.

The biological activity of N-Allyl-3,5-dichlorobenzenecarboxamide has been explored through in vitro assays targeting various disease-related pathways. Preliminary results suggest that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain mediation. Furthermore, its interaction with membrane-bound receptors has been studied to assess potential applications in treating neurological disorders. These findings underscore the compound's therapeutic potential and justify further preclinical development.

In conclusion,N-Allyl-3,5-dichlorobenzenecarboxamide (CAS No. 33245-00-0) represents a promising candidate for pharmaceutical innovation due to its unique structural features and demonstrated biological activity. Ongoing research continues to uncover new applications for this compound across multiple therapeutic areas. As synthetic methodologies advance and computational tools become more sophisticated,N-Allyl-3,5-dichlorobenzenecarboxamide is poised to play a significant role in the development of next-generation therapeutics that address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33245-00-0)N-Allyl-3,5-dichlorobenzenecarboxamide
A1156827
Purity:99%
Quantity:1g
Price ($):315.0
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